![molecular formula C11H15NO B596916 (R)-2-(phenoxymethyl)pyrrolidine CAS No. 182323-68-8](/img/structure/B596916.png)
(R)-2-(phenoxymethyl)pyrrolidine
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Overview
Description
“®-2-(phenoxymethyl)pyrrolidine” is a chemical compound with the molecular formula C11H15NO . It is available in the form of a white to yellow solid .
Molecular Structure Analysis
“®-2-(phenoxymethyl)pyrrolidine” contains a total of 29 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, and 6 aromatic bonds. It also contains 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
“®-2-(phenoxymethyl)pyrrolidine” has a molecular weight of 177.25 . It is a white to yellow solid .Scientific Research Applications
Chiral Metal-Organic Frameworks (MOFs)
Chiral pyrrolidine derivatives, including ®-2-(phenoxymethyl)pyrrolidine, are used to functionalize MOFs. These frameworks have crystalline structures that can be designed and tuned for specific applications, such as catalysis, gas storage, and separation processes. The chirality introduced by pyrrolidine derivatives is crucial for asymmetric catalysis applications .
Covalent-Organic Frameworks (COFs)
Similar to MOFs, COFs benefit from the incorporation of chiral pyrrolidine derivatives. These frameworks are used to create novel heterogeneous catalysts and provide platforms to mimic and explore catalytic processes in biological systems. The design flexibility of COFs allows for the development of materials with specific pore sizes and functionalities .
Ionic Liquid Crystals
®-2-(phenoxymethyl)pyrrolidine is involved in the synthesis of pyrrolinium-based ionic liquid crystals. These materials are of interest due to their electrochemical stability and ability to stabilize numerous mesophases over a wide thermal range, including room temperature. This makes them suitable for applications in display technologies and electronic devices .
C–H Functionalization
The compound is used in metal-free direct C–H functionalization of pyrrolidine rings. This leads to the formation of pyrrolinium moieties, which serve as polar heads in mesogens. The resulting ionic mesogens with partially unsaturated pyrrolidine rings are found to stabilize a wide range of mesophases, which is significant for the development of new materials with tailored properties .
Safety and Hazards
properties
IUPAC Name |
(2R)-2-(phenoxymethyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12H,4-5,8-9H2/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVINTVJDIQIIGZ-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)COC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(phenoxymethyl)pyrrolidine |
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